molecular formula C17H16F3NO2 B3140244 ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate CAS No. 477870-90-9

ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate

Cat. No.: B3140244
CAS No.: 477870-90-9
M. Wt: 323.31 g/mol
InChI Key: NLOMSVHBVJLOCR-RVDMUPIBSA-N
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Description

Ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyridinylidene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF, potassium tert-butoxide in DMSO.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridinylidene moiety can engage in various interactions, including hydrogen bonding and π-π stacking, with biological macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate can be compared with other similar compounds to highlight its uniqueness:

These comparisons highlight the impact of different substituents on the chemical and biological properties of the compound.

Properties

IUPAC Name

ethyl (2E)-2-[1-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-2-23-16(22)11-15-5-3-4-10-21(15)12-13-6-8-14(9-7-13)17(18,19)20/h3-11H,2,12H2,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOMSVHBVJLOCR-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C=CC=CN1CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\C=CC=CN1CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate
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ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate
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ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate
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ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate
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ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate
Reactant of Route 6
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ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate

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